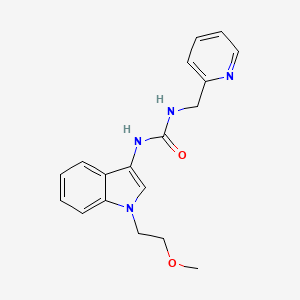
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound. Its structure combines an indole moiety with a methoxyethyl substitution and a pyridinylmethyl urea group. Compounds with such structures often find applications in various fields including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves multi-step reactions starting from basic organic substrates. A common route starts with the alkylation of indole derivatives with a suitable 2-methoxyethyl halide. The resulting intermediate is then reacted with pyridin-2-ylmethyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods: : For industrial production, the process is optimized for scale. Reaction conditions are carefully controlled for temperature, pressure, and time to maximize yield and purity while minimizing by-products. This might involve the use of catalysts and continuous flow systems to maintain efficiency.
化学反应分析
Types of Reactions: : 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea undergoes several types of chemical reactions, including:
Oxidation: : Typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Particularly nucleophilic substitution reactions where specific groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.
Substitution Reagents: : Nucleophiles like amines, thiols, or halides in solvents such as dimethyl sulfoxide or acetonitrile.
Major Products: : Oxidative reactions might yield hydroxylated products. Reductive conditions generally lead to deoxygenated or hydrogenated derivatives. Substitution reactions produce various substituted analogs depending on the nucleophile employed.
科学研究应用
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is significant in various research areas:
Chemistry: : It's used as a precursor for more complex synthetic molecules. It serves in studying reaction mechanisms due to its reactive nature.
Biology: : In cellular and molecular biology, derivatives of such compounds are investigated for their potential interaction with biomolecules.
Medicine: : This compound and its derivatives may possess pharmacological properties, leading to research in drug discovery and development.
Industry: : It can be part of formulations or intermediates in chemical manufacturing processes.
作用机制
The mechanism of action for compounds like 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea often involves:
Molecular Targets: : Binding to specific proteins or enzymes. For instance, potential interaction with receptor sites or catalytic sites of enzymes.
Pathways Involved: : Affecting signaling pathways or metabolic routes within cells, altering biological activity in the process.
相似化合物的比较
Comparison: : Similar compounds may include those with slight variations in the substituent groups attached to the indole or pyridinyl moieties. These variations significantly impact their chemical properties and biological activity.
Similar Compounds
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-4-ylmethyl)urea
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylethyl)urea
Each of these compounds exhibits unique properties making them useful in specific contexts compared to our primary compound. Through these comparisons, scientists can better understand the nuances and develop more effective applications for these compounds.
属性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-11-10-22-13-16(15-7-2-3-8-17(15)22)21-18(23)20-12-14-6-4-5-9-19-14/h2-9,13H,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKGOVWTHLFRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
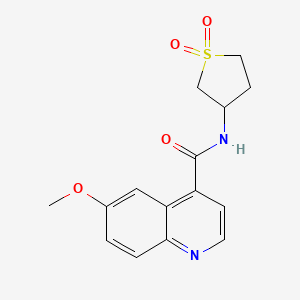
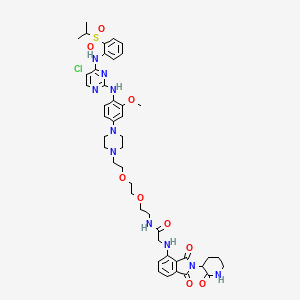
![4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2854694.png)
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2854695.png)
![2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2854698.png)

![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)
![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)
![N-(3-fluoro-4-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2854707.png)
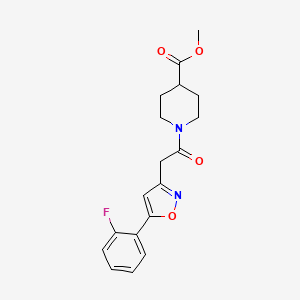
![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)
![2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2854710.png)
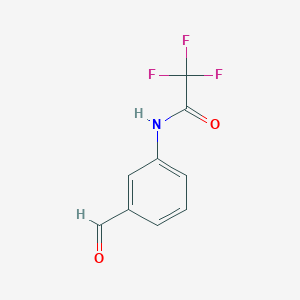
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)
